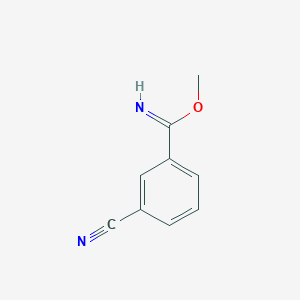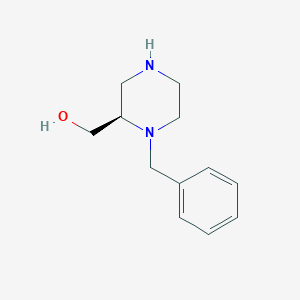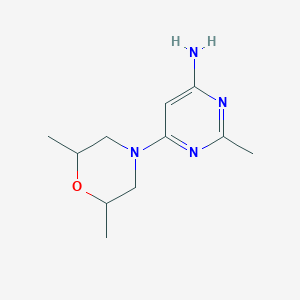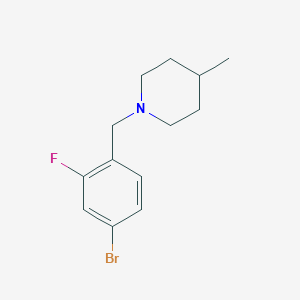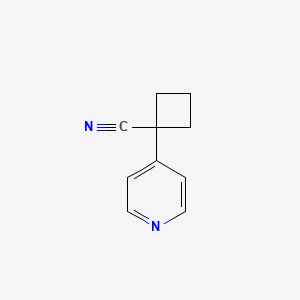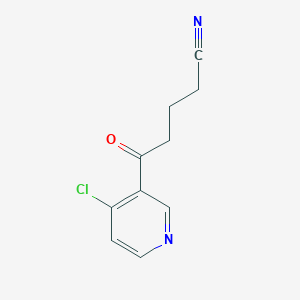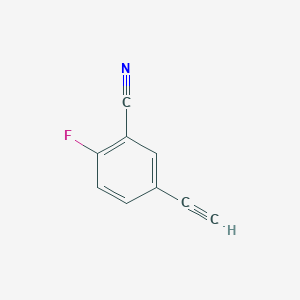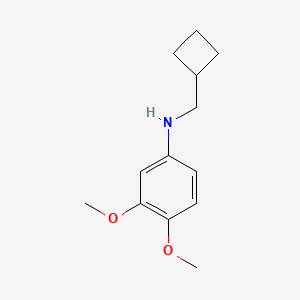![molecular formula C13H18F3N3 B1395835 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine CAS No. 681482-58-6](/img/structure/B1395835.png)
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine
Übersicht
Beschreibung
“2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” is a chemical compound with the molecular formula C13H18F3N3 . It is offered by various suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” consists of a piperazine ring attached to a trifluoromethylphenyl group and an ethylamine group . The empirical formula is C11H13F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” include its molecular weight of 230.23 g/mol . It is a solid compound .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine, a significant scaffold in drug design, is present in various drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus lead to recognizable differences in the medicinal potential of resultant molecules, suggesting that piperazines can be a flexible building block for drug-like elements, with modification of substituents on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamics factors of the resulting molecules. This indicates the broad potential of the entity, including for CNS activity and other activities (Rathi, Syed, Shin, & Patel, 2016).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Dopamine D2 receptors (D2Rs) ligands, including piperazine derivatives, are used to treat schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review summarizes the therapeutic potential of D2R modulators in these disorders, focusing on the structure, function, and pharmacology of novel D2R ligands developed recently, indicating that piperazine-based compounds have critical roles in modulating D2R affinity (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
Anti-mycobacterial Activity of Piperazine
Piperazine and its analogues show significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review traces anti-mycobacterial compounds over the past five decades, focusing on piperazine as a vital building block, offering insights into the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. It assists in addressing the gaps, exploiting reported strategies, and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine in Medicinal Chemistry
Piperazine and morpholine analogues demonstrate a broad spectrum of pharmaceutical applications. Scientists have developed new methods for synthesizing their derivatives due to their potent pharmacophoric activities. This review reveals the current trend in synthesis and the potent pharmacophoric activities of piperazine and morpholine analogues (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Piperazine as an Antidepressant Substructure
Most marketed antidepressants contain a piperazine substructure, attributed to its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of the piperazine moiety in developing antidepressants and provides an overview of current developments in designing and synthesizing piperazine-based antidepressants. It highlights the role of piperazine in specific binding conformations of these agents and discusses various piperazine-based therapeutic agents in human testing for depression (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine” and related compounds could involve further exploration of their biological activity and potential applications in medicine. Piperazine derivatives are known to have a wide range of biological activities, making them interesting targets for drug development .
Eigenschaften
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c14-13(15,16)11-1-3-12(4-2-11)19-9-7-18(6-5-17)8-10-19/h1-4H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBFAJNDBJABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219993 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine | |
CAS RN |
681482-58-6 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681482-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)




